Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate

Catalog No.
S7007859
CAS No.
M.F
C7H10N2O3S
M. Wt
202.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acet...

Product Name

Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate

IUPAC Name

ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

InChI

InChI=1S/C7H10N2O3S/c1-3-12-6(10)4-9-7(11)13-5(2)8-9/h3-4H2,1-2H3

InChI Key

AEDSWOTVZUGZCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)SC(=N1)C
Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate, also known as ethyl 5-methyl-2-oxo-1,3,4-thiadiazolidine-3-acetate, is an organic compound with the molecular formula C₉H₁₀N₂O₃S. It belongs to the thiadiazole family of organic compounds, which are known for their numerous applications in materials science and pharmaceuticals. Thiadiazoles are of particular interest because they contain both sulfur and nitrogen in their structures, giving them unique electronic and chemical properties.
Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate is a white solid that is soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol. It has a melting point of 130-132°C and a boiling point of 390-392°C. The compound is stable under normal conditions but it should be stored away from sources of heat and light.
Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate can be synthesized by the reaction of 5-methyl-1,2,4-thiadiazole-3-carboxylic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces the desired compound in good yield. The compound can be characterized by various spectroscopic methods such as NMR, IR, and mass spectrometry.
Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate can be analyzed by various methods such as HPLC, GC-MS, and NMR. HPLC stands for high-performance liquid chromatography, which is a powerful analytical technique used to separate, identify, and quantify chemical components in a sample. GC-MS stands for gas chromatography-mass spectrometry, which is another analytical technique used to identify and quantify components in a sample.
Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate has been found to exhibit various biological activities such as anti-tumor, anti-inflammatory, and antimicrobial activities. It has been shown to inhibit the growth of several cancer cell lines and reduce the production of inflammatory cytokines in certain cell types.
Despite its various biological activities, ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate has been found to be relatively non-toxic. In animal studies, the compound did not produce any significant toxic effects or adverse effects on behavior or physiology.
Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate has numerous applications in materials science and pharmaceuticals. It can be used as a building block for the synthesis of various organic compounds such as quinazolines and triazolopyrimidines. It can also be used as a potential drug candidate for the treatment of cancer and inflammation.
The current state of research on ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate is focused on its various biological activities and potential applications in medicine. There is ongoing research to identify its molecular target(s) and to optimize its chemical structure to improve its pharmaceutical properties.
Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate has significant potential implications in various fields of research and industry such as drug discovery, materials science, and agriculture. As a potential drug candidate, it could be developed into new treatments for cancer and inflammation. In materials science, it could be used as a building block for new compounds with unique electronic and optical properties. In agriculture, it could be used as a pesticide or herbicide.
One limitation of ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate is its low solubility in water, which could limit its potential applications in medicine. Future research could focus on developing new formulations or delivery systems to improve its solubility and bioavailability. Additionally, more studies are needed to fully elucidate its molecular mechanism(s) of action and to identify any potential side effects or toxicity in humans.
There are several future directions for research on ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate. These include:
1. Optimization of chemical structure for improved biological activity and selectivity.
2. Development of new formulations or delivery systems to improve solubility and bioavailability.
3. Identification of molecular targets and pathways involved in its various biological activities.
4. Assessment of its toxicity and safety in long-term animal studies and clinical trials.
5. Exploration of its potential applications in materials science and agriculture.
6. Study of its interactions with other compounds and potential synergistic effects.
7. Investigation of its potential role in modulating the immune system and inflammatory responses.
8. Exploration of its potential use as a diagnostic tool for cancer and other diseases.
9. Evaluation of its potential as a lead compound for the development of novel drugs.
10. Comparative studies with other compounds from the thiadiazole family to identify unique properties and applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Exact Mass

202.04121336 g/mol

Monoisotopic Mass

202.04121336 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-26-2023

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